molecular formula C19H36O3S B3029059 Linoleyl methane sulfonate CAS No. 51154-39-3

Linoleyl methane sulfonate

Cat. No. B3029059
CAS RN: 51154-39-3
M. Wt: 344.6 g/mol
InChI Key: JJFLSSAGKSQEHW-NQLNTKRDSA-N
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Description

Linoleyl methane sulfonate is a chemical compound with the molecular formula C19H36O3S . It has a molecular weight of 344.56 . The IUPAC name for this compound is (9Z,12Z)-9,12-octadecadienyl methanesulfonate .


Molecular Structure Analysis

The Linoleyl methane sulfonate molecule contains a total of 58 bonds. There are 22 non-H bonds, 4 multiple bonds, 16 rotatable bonds, 4 double bonds, and 1 sulfonate .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The compound is stable under normal conditions, but it is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .

Scientific Research Applications

Catalysts in Esterification Processes

Linoleyl methane sulfonate and its derivatives have significant roles in chemical synthesis. One notable application is in the field of catalysis. For instance, sulfonic acid functionalized silica nanoparticles have been studied as catalysts for the esterification of linoleic acid with methanol, showing excellent performance and stability over multiple cycles (Aboelhassan, Peixoto, & Freire, 2017).

Enhancing Fatty Acid Production

Linoleyl methane sulfonate derivatives have been explored for their potential in enhancing the production of specific fatty acids. Ethyl methane sulfonate-induced mutagenesis techniques have been used to obtain strains with increased eicosapentaenoic acid content, highlighting the potential of these compounds in biotechnological applications (Chaturvedi & Fujita, 2006).

Applications in Battery Technology

Sulfone derivatives, including linoleyl methane sulfonate, are investigated for their use in lithium-ion battery technology. Sulfone-based electrolytes have shown promise for high-voltage applications, demonstrating good compatibility with various electrode materials and contributing to longer cycle life and higher energy density (Abouimrane, Belharouak, & Amine, 2009).

Genetic Mutation and Plant Breeding

Ethyl methane sulfonate, a derivative of methane sulfonate, is widely used in plant breeding and genetics. It has been instrumental in inducing mutations for developing new cultivars with desirable traits, such as improved oil content or reduced undesirable fatty acids (Reinprecht et al., 2009).

Analytical Chemistry Applications

In analytical chemistry, sulfonic acids, including methane sulfonic acid derivatives, have been used in developing methods for the quantitation of low-level compounds, enhancing the precision and effectiveness of chemical analysis (Huang et al., 2015).

Electrophilic Synthesis

Sulfones, including linoleyl methane sulfonate derivatives, have diverse reactivity profiles that enable their use in a wide range of electrophilic synthesis reactions. This flexibility makes them valuable tools in organic chemistry (Trost & Kalnmals, 2019).

Electrochemistry and Solvent Properties

In electrochemistry, sulfonic acid solutions, including methane sulfonic acid, are used as catalysts and electrolytes. They play a critical role in determining ionization states and solution properties, crucial for applications in metal extraction and battery technologies (Tran et al., 2019).

Environmental and Atmospheric Studies

Methane sulfonic acid and its derivatives are subjects of environmental and atmospheric studies. Their behavior and impact on air quality and aerosol formation are crucial for understanding atmospheric chemistry and environmental impact (Qian & Ishizaka, 1993).

Gas-Phase Oxidation Studies

Studies on the gas-phase oxidation of dimethyl sulfoxide, a derivative of methane sulfonic acid, provide insights into the formation of other sulfur-containing compounds and their roles in atmospheric chemistry and environmental science (Arsene et al., 2002).

properties

IUPAC Name

[(9Z,12Z)-octadeca-9,12-dienyl] methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-23(2,20)21/h7-8,10-11H,3-6,9,12-19H2,1-2H3/b8-7-,11-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFLSSAGKSQEHW-NQLNTKRDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCOS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCCOS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Linoleyl methane sulfonate

CAS RN

51154-39-3
Record name Linoleyl methanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
GS Bild, CS Ramadoss, B Axelrod - Lipids, 1977 - Wiley Online Library
… of linoleic acid or of potassium linoleyl sulfate, whereas lipoxygenase‐2 and‐3 preferred nonpolar substrates such as unionized linoleic acid, methyl linoleate, linoleyl methane sulfonate…
Number of citations: 73 aocs.onlinelibrary.wiley.com
FP Bell - 1968 - search.proquest.com
… MacNintch found that linoleyl methane sulfonate and ethyl tosylate were devoid of any activity and also observed that sulfonate esters with alkyl chains shorter than 10 carbon atoms did …
Number of citations: 3 search.proquest.com
P Vandenberg - 1996 - search.proquest.com
… -1 has a demonstrated preference for ionized substrate; velocities were higher with ionized linoleic acid or linoleyl sulfate than with methyl linoleate or linoleyl methane sulfonate. …
Number of citations: 0 search.proquest.com
N Shen - 1995 - search.proquest.com
Lipoxygenase (LOX)-null soybean lines, lacking LOX 2, LOX 2 and 3 and containing normal ($> $8.0%) or low ($< $3.0%) linolenate (18: 3) contents were evaluated for their room-…
Number of citations: 6 search.proquest.com
Z Zhu - 1996 - search.proquest.com
… Also, biomembranes109 and even linoleyl sulfate and linoleyl methane sulfonate are substrates for soybean lipoxygenase-1 and -2 enzymes. Some modification on the back bone of …
Number of citations: 2 search.proquest.com
THA Tu - 2019 - dro.deakin.edu.au
This thesis describes the application of soybean flour as an inexpensive, natural enzyme source in the synthesis of anti-inflammatory lipid-based mediators from omega-3 fatty acids. …
Number of citations: 2 dro.deakin.edu.au

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